molecular formula C12H14N2 B083800 2-Methyltryptoline CAS No. 13100-00-0

2-Methyltryptoline

Cat. No. B083800
CAS RN: 13100-00-0
M. Wt: 186.25 g/mol
InChI Key: JOFKCNJIUXPJAC-UHFFFAOYSA-N
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Description

2-Methyltryptoline, a derivative of tryptoline, is a compound of interest in various scientific fields due to its unique structural and chemical properties. Tryptoline itself is converted from tryptamine in the presence of 5-methyltetrahydrofolic acid by an enzymatic preparation from the human brain, indicating the biological relevance of its derivatives, including 2-methyltryptoline (Wyatt et al., 1975).

Synthesis Analysis

The synthesis of 2-Methyltryptoline can be inferred from methods used to synthesize similar compounds. For example, the reaction of 2-picoline at the methyl group with various reagents leads to the formation of diverse methyl-substituted heterocycles, indicating a pathway that could be adapted for 2-Methyltryptoline synthesis (Mamane et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methyltryptoline, like 2-methylpyridine, has been characterized by X-ray diffraction, showing that these molecules often have significant symmetry and planarity, except for certain substituents such as the methyl group (Vorontsov et al., 2002). These structural features are crucial for understanding the chemical behavior and reactivity of 2-Methyltryptoline.

Chemical Reactions and Properties

2-Methyltryptoline's chemical reactions can be anticipated based on the behavior of structurally related compounds. For instance, the living cationic ring-opening polymerization of 2-methyl-2-oxazoline provides insights into the types of polymerization reactions that 2-Methyltryptoline might undergo, demonstrating the versatility of methyl-substituted compounds in synthetic chemistry (Wiesbrock et al., 2005).

Physical Properties Analysis

The physical properties of compounds structurally similar to 2-Methyltryptoline, such as 2-methylquinolines, have been extensively studied. These studies typically focus on crystallization, melting points, and the stability of these compounds under various conditions, providing a basis for predicting the physical properties of 2-Methyltryptoline (Jin et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Methyltryptoline can be inferred from studies on similar compounds, such as the electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics leading to highly substituted isoquinolines. Such reactions highlight the reactivity of methyl-substituted heterocycles towards electrophilic agents and their potential to undergo complex cyclization reactions, suggesting analogous reactivity for 2-Methyltryptoline (Fischer et al., 2008).

Scientific Research Applications

MPC polymers are synthetic phospholipid polymers with zwitterionic phosphorylcholine (PC) head groups, which can form cell-membrane-like structures on various material surfaces . This special surface structure has a unique capacity to prevent nonspecific protein adsorption (NPA), and thus biofouling by the adsorption of biomolecules, cells, and other biological entities .

  • Microfluidic devices : MPC polymers are used to construct biocompatible surfaces and interfaces with high antibiofouling performance for microfluidic devices .
  • Biosensors/bioprobes : MPC polymers are used in the construction of biosensors and bioprobes, providing high antibiofouling performance .
  • Artificial implants : MPC polymers are used in the construction of artificial implants, providing high antibiofouling performance .
  • Drug delivery systems : MPC polymers are used in the construction of drug delivery systems, providing high antibiofouling performance .

Each of these applications involves the design, synthesis, and application of MPC polymers for biodevices with characteristic length scales ranging from millimeters to nanometers .

properties

IUPAC Name

2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-5,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFKCNJIUXPJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156838
Record name 2-Methyltryptoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,2,3,4-Tetrahydro-2-methyl-b-carboline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Methyltryptoline

CAS RN

13100-00-0
Record name 2-Methyl-1,2,3,4-tetrahydro-β-carboline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13100-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyltryptoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyltryptoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydro-2-methyl-b-carboline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

216 - 218 °C
Record name 1,2,3,4-Tetrahydro-2-methyl-b-carboline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

2,3,4,9-Tetrahydro-1H-β-carboline (0.50 g, 2.9 mmol) and NaCNBH3 (0.44 g, 7.0 mmol) were added to a round bottomed flask, dissolved in MeOH (35 mL), and treated with 3.23 mL of a 27% solution of formaldehyde in water. This mixture was stirred for 2 h, after which, 2N HCl (50 mL) was added, followed by stirring for 15 min. The mixture was taken to pH=11 by addition of concentrated, aqueous NaOH and extracted with methylene chloride (3×30 mL). The combined organic layers were washed with brine, dried (Na2SO4), and concentrated. The product was purified by MPCC (0-10% gradient of MeOH in CH2Cl2), giving the title compound (511 mg, 95%) as a white solid. 1H NMR (400 MHz, CD3OD): δ 7.39 (d, 1H, J=7.7 Hz), 7.27 (d, 1H, J=8.0 Hz), 7.05 (t, 1H, J=7.5 Hz), 6.96 (t, 1H, J=7.7 Hz), 3.68 (s, 2H), 2.86 (m, 4H), 2.53 (s, 3H). 13C NMR APT (100 MHz, CD3OD): δ 136.1 (up), 131.7 (up), 127.2 (up), 121.2 (down), 119.2 (down), 117.9 (down), 110.8 (down), 107.8 (up), 53.0 (up), 52.1 (up), 45.5 (down), 21.4 (up). ESI-HRMS (m/z): [M+H]+ calcd. for C12H14N2, 187.1230. found, 187.1233
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Herraiz, H Guillén, VJ Arán, JR Idle… - Toxicology and applied …, 2006 - Elsevier
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxin is a chemical inducer of Parkinson's disease (PD) whereas N-methylated β-carbolines and isoquinolines are naturally …
Number of citations: 44 www.sciencedirect.com
S Haida, A Kribii, NA Daoud… - Brazilian Journal of …, 2022 - SciELO Brasil
… The tryptolines identified in the extracts analyzed are 2-Methyltryptoline 10 and the derivatives of Tetrahydroharman 15 and Tryptoline 16. These compounds form readily from …
Number of citations: 8 www.scielo.br
MA Collins, EJ Neafsey, BY Cheng… - Advances in …, 1987 - pubmed.ncbi.nlm.nih.gov
… 2-methyltryptoline …
Number of citations: 22 pubmed.ncbi.nlm.nih.gov
O Beck, TR Bosin, B Holmstedt… - Progress in clinical …, 1982 - pubmed.ncbi.nlm.nih.gov
… 2-methyltryptoline …
Number of citations: 11 pubmed.ncbi.nlm.nih.gov

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